molecular formula C24H26N2O4S B2835029 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1189940-55-3

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2835029
CAS No.: 1189940-55-3
M. Wt: 438.54
InChI Key: CINGTNBSKCWFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to 2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide often focuses on the synthesis of complex organic molecules and their potential applications. For instance, studies have shown that derivatives of pyridylmethylamide ligands can be synthesized to form complexes with copper(I), which are analyzed for their structural variations and coordination geometry (Yang, Powell, & Houser, 2007). These studies contribute to our understanding of ligand coordination chemistry and the potential for developing new materials with specific properties.

Biological Activities and Applications

Certain derivatives structurally similar to the compound have been explored for their biological activities. For example, compounds with modifications in the pyrimidinone and oxazinone frameworks have been synthesized and evaluated for their antimicrobial properties, indicating a potential application in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, the synthesis of new ligands for imaging purposes, such as [18F]PBR111, demonstrates the application of complex acetamide derivatives in medical diagnostics and therapeutics, particularly in positron emission tomography (PET) imaging for detecting specific proteins (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Chemical Properties and Reactions

Research into the chemical reactivity and properties of related acetamide derivatives is crucial for understanding their behavior and potential applications. Studies focusing on the oxidation reactivity channels for pyridin-2-yl acetamides reveal insights into their chemical transformations and the potential for developing new chemical synthesis methods (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).

Properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-15-6-8-21(9-7-15)31(29,30)23-18(4)13-19(5)26(24(23)28)14-22(27)25-20-11-16(2)10-17(3)12-20/h6-13H,14H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINGTNBSKCWFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.